molecular formula C20H17N2O5P B5120767 [Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate

[Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate

Cat. No.: B5120767
M. Wt: 396.3 g/mol
InChI Key: ZWWHITWKBWKGBX-UHFFFAOYSA-N
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Description

[Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate: is a chemical compound that features a carbamate functional group attached to a diphenylphosphoryl and a 2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate typically involves the reaction of diphenylphosphoryl chloride with 2-nitrophenylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted carbamates.

Scientific Research Applications

Chemistry:

    Catalysis: [Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms.

Medicine:

    Drug Development: Due to its structural properties, this compound is explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The diphenylphosphoryl and 2-nitrophenyl moieties contribute to the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

  • [Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate
  • [Diphenylphosphoryl-(4-nitrophenyl)methyl] carbamate
  • [Diphenylphosphoryl-(2-aminophenyl)methyl] carbamate

Comparison:

  • Structural Differences: The position and nature of the substituents on the phenyl ring (e.g., nitro vs. amino group) can significantly affect the reactivity and properties of the compounds.
  • Reactivity: Compounds with electron-withdrawing groups (e.g., nitro) tend to be more reactive in nucleophilic substitution reactions compared to those with electron-donating groups (e.g., amino).
  • Applications: While all these compounds can be used in organic synthesis and catalysis, their specific applications may vary based on their reactivity and binding properties.

Properties

IUPAC Name

[diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N2O5P/c21-20(23)27-19(17-13-7-8-14-18(17)22(24)25)28(26,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHITWKBWKGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])OC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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